Dipropylene glycol diglycidyl ether

Vue d'ensemble

Description

Dipropylene glycol diglycidyl ether is an organic chemical compound . It is used as a reactive diluent for epoxy resin . Other uses include treating textiles and stabilizing chlorinated organic compounds .

Synthesis Analysis

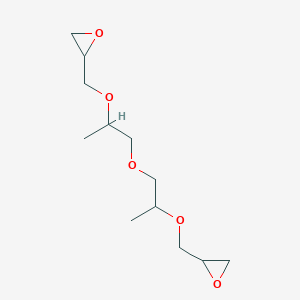

Dipropylene glycol diglycidyl ether is produced through continuous processes of selectively reacting an alcohol and ethylene oxide . The product is made by taking polypropylene glycol and epichlorohydrin and reacting in the presence of a Lewis acid catalyst to form a halohydrin . The next step is dehydrochlorination with sodium hydroxide, forming the diglycidyl ether .Molecular Structure Analysis

The molecular structure of Dipropylene glycol diglycidyl ether includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 40 bonds. There are 18 non-H bonds, 10 rotatable bonds, 2 three-membered rings, 5 ethers (aliphatic), and 2 Oxiranes .Chemical Reactions Analysis

Dipropylene glycol diglycidyl ether undergoes many of the same reactions as alcohols because they contain the hydroxyl (-OH) functional group . It is used as a modifier for epoxy resins as a reactive diluent and flexibilizer .Physical And Chemical Properties Analysis

Dipropylene glycol diglycidyl ether is a colorless liquid with a mild, ether-like odor . It has a molecular weight of 148.2, a boiling point of 408°F, a freezing point of -112°F, and is miscible with water .Applications De Recherche Scientifique

-

Epoxy Resin Modifier

- Application : Dipropylene glycol diglycidyl ether is used as a modifier for epoxy resins as a reactive diluent and flexibilizer .

- Method : The molecule has 2 oxirane functionalities, and so it is used for modifying and reducing the viscosity of epoxy resins .

- Results : These reactive diluent modified epoxy resins may then be further formulated into CASE applications: coatings, adhesives, sealants, and elastomers. It produces epoxy coatings with high impact resistance .

-

Preparation of Anti-Corrosive Solvent-Free Coatings

-

Synthesis of Waterborne Polymers

- Application : Synthesis of waterborne polymers has been a feature with this substance .

- Method : As the basic building block is propylene oxide, there are 3 carbons per oxygen on the backbone. This confers some degree of water miscibility though not as good as ethylene oxide based molecules .

- Results : The material maybe used to produce polymers with shape memory and good thermomechanical properties .

-

Latex Emulsion Coatings

- Application : Dipropylene glycol diglycidyl ether is often incorporated into latex emulsion coatings .

- Method : DOWANOLTM DPM glycol ether can be used to prevent shocking (coagulation of emulsion) when hydrophobic solvents are used. More broadly, its hydrophilic nature makes it an ideal coupling aid in water reducible coatings, and cleaning applications .

-

Synthesis of New Liquid Crystalline Diglycidyl Ethers

- Application : Dipropylene glycol diglycidyl ether is used in the synthesis of new liquid crystalline diglycidyl ethers .

- Method : The phenolic Schiff bases were synthesized by condensation reactions between various diamines, namely o-dianisidine, o-tolidine and ethylenediamine with vanillin or p-hydroxybenzaldehyde and subsequent reactions between these phenolic Schiff bases and epichlorohydrin to produce new diglycidyl ethers .

- Results : All the diglycidyl ethers prepared exhibit nematic mesophases .

-

Synthesis of Other Molecules

-

Treating Textiles

-

Stabilizing Chlorinated Organic Compounds

-

Coupling Agent for Water-Based Dilutable Coatings

-

Active Solvent for Solvent-Based Coatings

-

Preparation of Polymer Gel

-

Preparation of Prepolymer Polypropylene Glycol Diglycidyl Ether Diacrylate

-

Solvent for Surface Coatings, Inks, Lacquers, Paints, Resins, Dyes, Agricultural Chemicals, and Other Oils and Greases

-

Ingredient in Hydraulic Brake Fluids

-

Coupling Aid in Water Reducible Coatings and Cleaning Applications

-

Active Solvent for Solvent-Based Coatings

Safety And Hazards

Propriétés

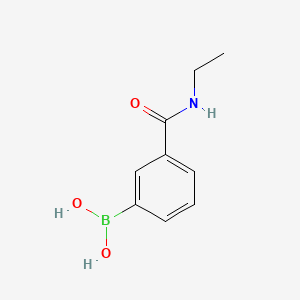

IUPAC Name |

2-[1-[2-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxymethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O5/c1-9(14-5-11-7-16-11)3-13-4-10(2)15-6-12-8-17-12/h9-12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLPDTOWSOHLJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC(C)OCC1CO1)OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dipropylene glycol diglycidyl ether | |

CAS RN |

41638-13-5 | |

| Record name | Oxirane, 2,2'-(oxybis((methyl-2,1-ethanediyl)oxymethylene))bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041638135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(methoxycarbamoyl)phenyl]boronic Acid](/img/structure/B1587093.png)